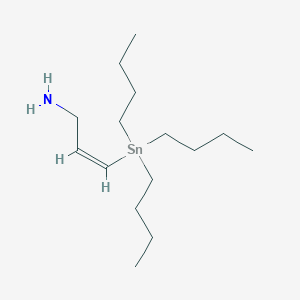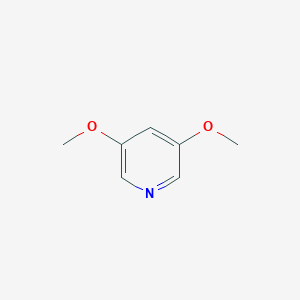
3,5-Dimetoxipirida
Descripción general
Descripción
3,5-Dimethoxypyridine is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are attached to the third and fifth positions of the pyridine ring. This compound is known for its utility in organic synthesis and various chemical reactions due to its unique structure and properties .
Aplicaciones Científicas De Investigación
3,5-Dimethoxypyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.
Material Science: It is used in the development of new materials with specific properties.
Chemical Research:
Métodos De Preparación
3,5-Dimethoxypyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-difluoropyridine with sodium methoxide in methanol. The reaction mixture is heated under microwave conditions at 135°C for 15 minutes. After the reaction, the mixture is diluted with brine and extracted with ethyl acetate. The combined extracts are dried over sodium sulfate and filtered. The volatiles are removed under reduced pressure to yield 3,5-Dimethoxypyridine as a yellow oil .
Análisis De Reacciones Químicas
3,5-Dimethoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridine ring or the substituents attached to it.
Substitution: The methoxy groups can be replaced by other functional groups through substitution reactions.
Common reagents used in these reactions include sodium methoxide, ethyl acetate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxypyridine involves its interaction with various molecular targets and pathways. The methoxy groups on the pyridine ring influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the other reactants involved .
Comparación Con Compuestos Similares
3,5-Dimethoxypyridine can be compared with other similar compounds such as:
3,5-Difluoropyridine: Similar structure but with fluorine atoms instead of methoxy groups.
3,5-Dichloropyridine: Contains chlorine atoms instead of methoxy groups.
3,5-Dibromopyridine: Contains bromine atoms instead of methoxy groups.
The uniqueness of 3,5-Dimethoxypyridine lies in its methoxy groups, which provide different reactivity and properties compared to its halogenated counterparts .
Propiedades
IUPAC Name |
3,5-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFKVVZTNDJALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355850 | |
| Record name | 3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18677-48-0 | |
| Record name | 3,5-Dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of methoxy groups at the 3 and 5 positions influence the nitration of 3,5-dimethoxypyridine?
A1: The 3,5-dimethoxy substitution significantly impacts the nitration pathway of pyridine. While unsubstituted pyridine typically undergoes nitration at the 3-position, 3,5-dimethoxypyridine reacts differently.
- Nitration at the 2-position: In acidic conditions, 3,5-dimethoxypyridine undergoes nitration at the 2-position on the protonated species (conjugate acid). This suggests that the electron-donating nature of the methoxy groups enhances the reactivity at the 2-position, making it more susceptible to electrophilic attack by the nitronium ion. []
- Nitration at the 6-position: Interestingly, further nitration of 3,5-dimethoxy-2-nitropyridine occurs at the 6-position and involves the free base rather than the conjugate acid. This difference in reaction mechanism highlights the significant influence of both the substituents and reaction conditions on the reactivity of the molecule. []
- Comparison to the N-oxide: In contrast to 3-bromo- or 3-methoxypyridine N-oxide, which yield 4-nitro products upon nitration, 3,5-dimethoxypyridine N-oxide yields the 2-(=6-) nitro derivative. This further demonstrates the directing effect of the combined methoxy groups in the system. []
Q2: Does the reaction mechanism of 3,5-dimethoxypyridine nitration change under different acidity conditions?
A2: Yes, the reaction mechanism can shift depending on the acidity level.
- Influence on Nitration: This shift in reactive species from free base to conjugate acid, driven by acidity changes, also influences the nitration pattern, emphasizing the importance of considering both substituent effects and reaction conditions when predicting the outcome of electrophilic aromatic substitutions in these systems. []
Q3: How does the reactivity of 3,5-dimethoxypyridine towards nitration compare with similar benzene derivatives?
A: Direct comparisons of reaction rates between substituted pyridines like 3,5-dimethoxypyridine and analogous benzene derivatives provide valuable insights into the reactivity trends. [, ]
- Quantitative Assessment: By comparing reaction rates and calculating partial rate factors, researchers can quantify the activating or deactivating effects of substituents and the overall reactivity differences between pyridine and benzene systems. [, ]
- Understanding Reactivity Patterns: These comparisons contribute to a deeper understanding of the reactivity patterns in heterocyclic chemistry and aid in predicting the outcomes of electrophilic substitutions in similar systems. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


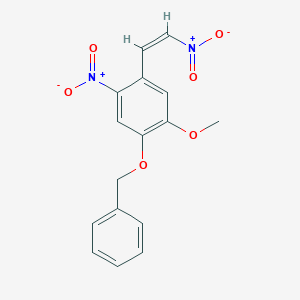
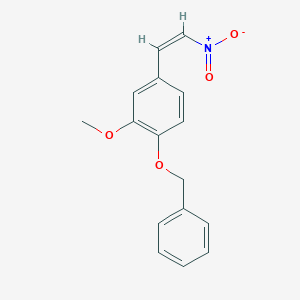

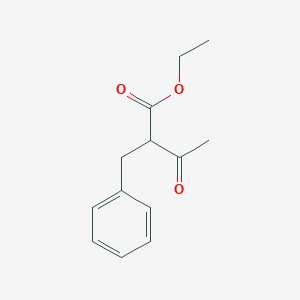

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)


![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
